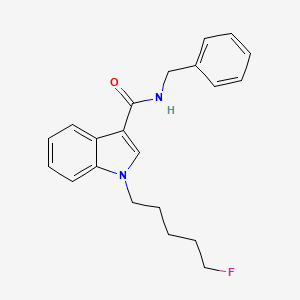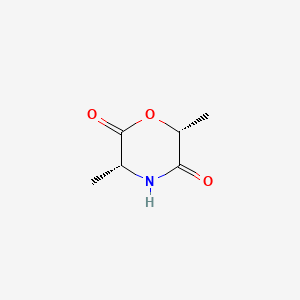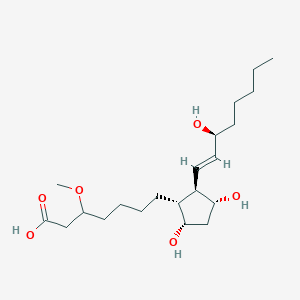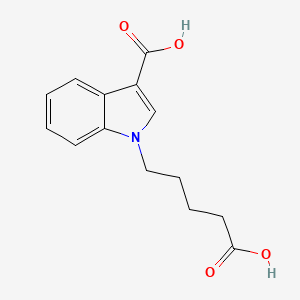
N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SDB-006 is an analog of the cannabimimetic indole JWH 018 adamantyl carboxamide in which the adamantane cage has been replaced with a phenyl ring. It binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 and 134 nM, respectively. 5-fluoro SDB-006 is an analog of SDB-006 with a fluorine atom added to the terminal carbon of the alkyl chain. While the properties of this compound are not known, this modification of similar cannabimimetic compounds typically increases affinity for both CB receptors significantly. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Analytical Characterization
N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, along with similar compounds, has been characterized analytically in studies examining synthetic cannabinoids. Advanced techniques like liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy have been used for this purpose. These methods provide a comprehensive understanding of the chemical properties of such substances (Qian et al., 2017).
Metabolic Pathway Analysis
Research on the metabolism of synthetic cannabinoids, including compounds structurally related to N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, has been conducted. For instance, an in vitro study using human liver microsomes (HLMs) explored the formation of mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites. Such studies aid in understanding the metabolic pathways and potential biological effects of these compounds (Sobolevsky et al., 2015).
Anti-Hyperlipidemic Properties
Some studies have investigated the lipid-lowering activities of related N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives. These compounds have shown promising results in reducing elevated plasma triglycerides and increasing high-density lipoprotein cholesterol levels in animal models, suggesting potential therapeutic applications in conditions like hyperlipidemia (Shattat et al., 2010).
COX-2 Inhibition
The ability of certain indole carboxamides to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, has been explored. Substitution on the indole nitrogen with benzyl groups, which are structurally similar to N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, has shown to yield active COX-2 enzyme inhibitors. This suggests potential applications in developing anti-inflammatory drugs (Olgen et al., 2002).
Pharmacokinetics and Metabolism
The clearance and metabolism of synthetic cannabinoids similar to N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide have been examined through in vitro and in vivo studies. These investigations provide insights into how these substances are processed in the body, aiding in the development of analytical methods for detection and understanding their pharmacological effects (Kevin et al., 2017).
Propriétés
Numéro CAS |
776086-02-2 |
|---|---|
Nom du produit |
N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide |
Formule moléculaire |
C21H23FN2O |
Poids moléculaire |
338.4 |
Nom IUPAC |
N-benzyl-1-(5-fluoropentyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25) |
Clé InChI |
VFLXAWVAWXHMFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Synonymes |
1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)



![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)



![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)

![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)